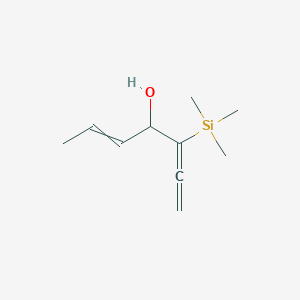

3-(Trimethylsilyl)hepta-1,2,5-trien-4-ol

Description

Contextualization within Organosilicon Chemistry

The presence of the trimethylsilyl (B98337) (TMS) group places 3-(Trimethylsilyl)hepta-1,2,5-trien-4-ol squarely within the domain of organosilicon chemistry, a field that has witnessed dramatic progress over the last few decades. rsc.org Organosilicon compounds are notable for their unique reactivity and stability, which differ significantly from their carbon analogues. rsc.orgwikipedia.org

Organosilicon compounds have become increasingly important and are used extensively as synthetic intermediates in organic chemistry. shinetsusilicone-global.comlkouniv.ac.in Their utility stems from the unique properties of the carbon-silicon (C-Si) bond and the silicon atom's ability to stabilize adjacent charges or act as a removable control element. wikipedia.org The C-Si bond is longer and weaker than a typical carbon-carbon bond, which influences the steric and electronic properties of the molecule. wikipedia.org Many organosilicon compounds are stable, volatile, and soluble in organic solvents, making them easy to handle. rsc.org They serve as key reagents in a variety of transformations, including cross-coupling reactions and functional group manipulations. rsc.orgslideshare.net

Silyl (B83357) groups play a crucial strategic role in modern organic synthesis, most notably as protecting groups for alcohols and other functional groups. libretexts.orgpearson.comnih.gov Silyl ethers are formed by reacting an alcohol with a silyl halide, replacing the acidic proton of the hydroxyl group with a sterically bulky and unreactive silyl group. researchgate.net This protection strategy is essential in multi-step syntheses where a specific functional group needs to be shielded from reaction conditions. libretexts.orgpearson.com

The stability of silyl ethers varies depending on the steric bulk of the substituents on the silicon atom, allowing for selective installation and removal under mild conditions. libretexts.org For instance, smaller silyl groups can be removed under acidic conditions, while bulkier ones often require fluoride (B91410) ion sources for cleavage, a process that takes advantage of the high strength of the silicon-fluorine bond. pearson.comresearchgate.net This orthogonality allows for complex synthetic sequences involving multiple protected functional groups. nih.gov

| Silyl Group | Abbreviation | Relative Steric Bulk | Typical Deprotection Conditions |

|---|---|---|---|

| Trimethylsilyl | TMS | Low | Mildly acidic or basic conditions, water, alcohols shinetsusilicone-global.comlibretexts.org |

| Triethylsilyl | TES | Moderate | Acidic conditions nih.gov |

| tert-Butyldimethylsilyl | TBS/TBDMS | High | Fluoride ions (e.g., TBAF), strong acid libretexts.orgnih.gov |

| Triisopropylsilyl | TIPS | Very High | Fluoride ions (e.g., TBAF), strong acid libretexts.orgnih.gov |

| tert-Butyldiphenylsilyl | TBDPS | Very High | Fluoride ions (e.g., TBAF), strong acid libretexts.orgnih.gov |

Positioning within Allene (B1206475) and Polyene Chemistry

The carbon framework of this compound features both an allene and a conjugated diene system, positioning it at the intersection of these two important areas of organic chemistry.

Allenes are compounds containing a carbon atom with double bonds to two adjacent carbon atoms (C=C=C). wikipedia.org This unique cumulated diene structure results in a linear geometry at the central carbon and perpendicular π-systems, which can lead to axial chirality. wikipedia.orgresearchgate.net Allenes are highly versatile building blocks in organic synthesis due to their rich and diverse reactivity. researchgate.net They can react with electrophiles, nucleophiles, and radicals, and participate in various cyclization and cycloaddition reactions. researchgate.netnih.gov The higher strain in allenes compared to simple alkenes makes them more reactive. nih.gov This reactivity has been harnessed to construct complex five-membered carbocyclic and heterocyclic rings. researchgate.netresearchgate.net

Polyenes, which are compounds with multiple alternating double and single bonds, are key structural motifs in a vast number of natural products, including polyketides, polyterpenes, and fatty acids. nih.gov The synthesis of these frameworks can be challenging due to the sensitivity of the conjugated double bond systems to light, oxygen, and acidic conditions. acs.org Furthermore, controlling the stereochemistry of each double bond is a critical aspect of their synthesis. acs.orgnih.gov Modern synthetic methods, such as iterative cross-coupling reactions, have been developed to provide stereospecific access to complex polyene frameworks. nih.govsemanticscholar.org

Polyols are organic compounds containing multiple hydroxyl groups. creative-proteomics.comwikipedia.org They are fundamental building blocks in both polymer chemistry, for the synthesis of polyurethanes and polyesters, and in the synthesis of complex natural products like carbohydrates. creative-proteomics.comnih.gov The development of strategies for the rapid and stereoselective assembly of polyol frameworks, for instance through the direct oxidation of C-H bonds, is an active area of research. nih.gov

| Compound Class | Defining Feature | Significance in Organic Synthesis |

|---|---|---|

| Organosilicon Compounds | Contains at least one carbon-silicon bond | Versatile synthetic intermediates, used in protecting groups and cross-coupling reactions. rsc.orgshinetsusilicone-global.com |

| Allenes | Contains a C=C=C structural motif | Reactive building blocks for cycloadditions and construction of complex cyclic systems. researchgate.netnih.gov |

| Polyenes | Contains multiple conjugated double bonds | Core structures of many natural products; synthesis requires stereochemical control. nih.govnih.gov |

| Polyols | Contains multiple hydroxyl (-OH) groups | Building blocks for polymers and complex, highly oxygenated natural products. creative-proteomics.comnih.gov |

Overview of Research Trajectories for this compound

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research trajectories. The molecule's combination of a silylated allene and a vinyl alcohol moiety points towards its utility in a variety of synthetic transformations.

Potential research could explore its use in:

Domino Reactions: The proximate arrangement of the allene, alcohol, and diene functionalities could enable cascade reactions, where a single event triggers a series of bond-forming transformations to rapidly build molecular complexity.

Stereoselective Synthesis: The chiral center at the alcohol-bearing carbon, combined with the axial chirality potential of a substituted allene, makes this compound an interesting target for asymmetric synthesis and a potential precursor for stereochemically rich molecules.

Cross-Coupling Reactions: The vinylsilyl and allenylsilyl motifs are known participants in various palladium-catalyzed cross-coupling reactions, suggesting that this compound could serve as a building block for the synthesis of more complex conjugated systems.

Rearrangement Reactions: Allenyl alcohols are known to undergo a variety of rearrangements to form α,β-unsaturated carbonyl compounds or other useful structures. The silyl group could influence the regioselectivity and stereoselectivity of such transformations.

Future research on this compound and related structures will likely focus on harnessing the unique and combined reactivity of its functional groups to develop novel and efficient synthetic methodologies.

Structure

3D Structure

Properties

CAS No. |

87655-77-4 |

|---|---|

Molecular Formula |

C10H18OSi |

Molecular Weight |

182.33 g/mol |

InChI |

InChI=1S/C10H18OSi/c1-6-8-9(11)10(7-2)12(3,4)5/h6,8-9,11H,2H2,1,3-5H3 |

InChI Key |

ODQOMMRZYHBBNE-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(C(=C=C)[Si](C)(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Trimethylsilyl Hepta 1,2,5 Trien 4 Ol and Analogous Structures

Precursor Synthesis Strategies

The efficient construction of the target molecule relies on the synthesis of two key fragments: a silicon-containing moiety and a polyene alcohol backbone. These fragments can be synthesized separately and then coupled, or one can be constructed upon the other in a sequential manner.

The synthesis of silicon-containing allenes and their propargyl isomers is a cornerstone for accessing the target molecule. Various methods have been developed to introduce a silyl (B83357) group into an allene (B1206475) or a propargyl system, each with its own advantages and substrate scope.

Allenylsilanes are versatile intermediates in organic synthesis. thieme.de Several synthetic routes to these compounds have been established, including SN2' displacement reactions, metal-catalyzed cross-coupling, and sigmatropic rearrangements. thieme.de One common approach involves the reaction of propargyl derivatives with organosilyl nucleophiles. For instance, the reaction of propargyl carbamates with a dimethyl(phenyl)silyl cuprate (B13416276) reagent can regioselectively yield the corresponding allenylsilane. rsc.org The stereochemistry of this reaction is often syn. rsc.org

Another powerful method is the enantioconvergent synthesis of allenylsilanes through the direct coupling of α-silylated propargyl bromides with alkylzinc reagents. researchgate.net This approach allows for the construction of chiral allenylsilanes with high enantioselectivity. Additionally, Claisen-type rearrangements have been shown to be a facile and general route to allenylsilanes. thieme.de

Table 1: Selected Methods for the Synthesis of Allenylsilane Scaffolds

| Method | Precursors | Reagents | Key Features |

|---|---|---|---|

| SN2' Displacement | Propargyl carbamates | Dimethyl(phenyl)silyl cuprate | Regioselective, predominantly syn stereochemistry. rsc.org |

| Enantioconvergent Coupling | α-Silylated propargyl bromides, alkylzinc reagents | Nickel catalyst | Produces chiral allenylsilanes. researchgate.net |

| Claisen Rearrangement | Propargyl vinyl ethers | Heat or catalyst | Facile and general route. thieme.descispace.com |

| Radical Synthesis | 1,3-Enynes | Alkyl bis(catecholato)silicates, Cu/Ir co-catalyst | Access to structurally diverse allenes. nih.gov |

Propargylsilanes are often synthesized as precursors to allenylsilanes, as they can be isomerized under specific conditions. A notable method for synthesizing chiral propargylsilanes involves the asymmetric insertion of alkynyl carbenes into the Si-H bonds of silanes, catalyzed by chiral spiro phosphate (B84403) dirhodium complexes. organic-chemistry.org These chiral propargylsilanes can then undergo stereospecific isomerization to the corresponding chiral allenylsilanes using a platinum catalyst. organic-chemistry.org

Another approach is the copper-catalyzed deconjugative addition of silicon nucleophiles to enyne-type α,β,γ,δ-unsaturated acceptors, which provides α-chiral propargylic silanes with excellent enantiomeric excesses. organic-chemistry.org The isomerization of propargyl systems to allenes can also be achieved through various catalytic systems. For instance, the treatment of propargyl carbonates with a nickel molecular catalyst under light irradiation can lead to the formation of allenes. researchgate.net

Table 2: Synthesis and Isomerization of Propargylsilanes

| Method | Precursors | Catalyst/Reagent | Product | Key Features |

|---|---|---|---|---|

| Asymmetric Si-H Insertion | Sulfonylhydrazones, Silanes | Chiral spiro phosphate dirhodium complexes | Chiral Propargylsilanes | Excellent enantioselectivity. organic-chemistry.org |

| Isomerization of Propargylsilanes | Chiral Propargylsilanes | Platinum catalyst | Chiral Allenylsilanes | Stereospecific. organic-chemistry.org |

| Deconjugative Addition | Enyne-type α,β,γ,δ-unsaturated acceptors, Silicon nucleophiles | Copper catalyst | α-Chiral Propargylic Silanes | High enantiomeric excess, 1,4-selective. organic-chemistry.org |

| Reduction of Propargyl Carbonates | Propargyl carbonates | Nickel molecular catalyst, light | Allenes | Mild conditions. researchgate.net |

The reaction of silylcuprate reagents with allenes provides a direct route to functionalized allylsilanes. rsc.orgacs.org The regioselectivity of this addition is dependent on the substituents present on the allene. rsc.org This methodology allows for the formation of an allylsilane-vinylcopper intermediate, which can then participate in further reactions, such as palladium-catalyzed cross-coupling with vinyl or aryl halides. researchgate.net This one-step synthesis of isoprenylsilanes is particularly useful for the construction of acyclic natural terpenes. researchgate.net The silylcupration of allenes followed by capture of the intermediate cuprate with α,β-unsaturated nitriles has also been reported, leading to the synthesis of silylated oxo compounds that can undergo intramolecular cyclization. nih.gov

A direct and regioselective method for the synthesis of allenylic silyl ethers involves the iron-catalyzed functionalization of the C(sp²)–H bonds of monosubstituted alkylallenes. nih.govnih.govorganic-chemistry.org In this process, a cyclopentadienyliron dicarbonyl based catalyst, in the presence of triisopropylsilyl triflate as a silylating agent, facilitates the coupling of various aryl aldehydes with the allene. nih.govnih.govorganic-chemistry.org This reaction furnishes 1,1-disubstituted allenylic triisopropylsilyl ethers in moderate to excellent yields as a single regioisomer. nih.govnih.govorganic-chemistry.org The addition of lithium bistriflimide has been identified as a critical additive for this transformation. nih.govorganic-chemistry.org This method provides a direct pathway to synthesizing allenylic alcohols from simple alkylallenes, which can be challenging to achieve through other methods. organic-chemistry.org

Table 3: Iron-Catalyzed Synthesis of Allenylic Silyl Ethers

| Substrates | Catalyst | Silylating Agent | Additive | Product | Yield |

|---|---|---|---|---|---|

| Monosubstituted alkylallenes, Aryl aldehydes | Cyclopentadienyliron dicarbonyl complex | Triisopropylsilyl triflate | Lithium bistriflimide | 1,1-Disubstituted allenylic triisopropylsilyl ethers | Moderate to excellent. nih.govnih.govorganic-chemistry.org |

The construction of the polyene alcohol portion of the target molecule can be achieved through various synthetic strategies. One powerful approach is the use of polyene cyclizations, which can rapidly build complex molecular architectures. nih.gov These cyclizations can be initiated by a variety of functional groups, including epoxides and allylic alcohols. nih.gov While many polyene cyclizations are carbon-terminated, nitrogen-terminated cyclizations have also been developed. nih.gov

For the synthesis of linear polyene alcohols, standard olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, are commonly employed to build the carbon chain with the desired stereochemistry. Subsequent reduction of a carbonyl group can then furnish the alcohol functionality. The synthesis of a C₁₇ alcohol related to vitamin A, for example, demonstrates the construction of a polyene alcohol framework through a series of condensation and reduction steps. rsc.org

Furthermore, enzyme-like polyene cyclizations catalyzed by self-assembled supramolecular clusters have been reported. nih.govresearchgate.net These systems, formed from fluorinated alcohols and amines, can mimic terpene cyclases to achieve shape-selective polyene cyclizations, offering a biomimetic approach to the synthesis of complex polycyclic alcohols. nih.govresearchgate.net

Convergent Synthesis of the 3-(Trimethylsilyl)hepta-1,2,5-trien-4-ol Framework

Key Carbon-Carbon Bond-Forming Reactions

Peterson Olefination in the Context of Silyl-Containing Systems

The Peterson olefination is a powerful and versatile method for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds. wikipedia.org This reaction is particularly relevant to the synthesis of silyl-containing structures analogous to the target molecule. The key intermediate in the Peterson olefination is a β-hydroxysilane, which can undergo stereospecific elimination under either acidic or basic conditions to yield the corresponding E- or Z-alkene. wikipedia.org

The reaction of an α-silyl carbanion with an aldehyde or ketone first forms a lithium or magnesium alkoxide of the β-hydroxysilane. This intermediate can be isolated or allowed to eliminate in situ. The stereochemical outcome of the elimination is a key feature of the Peterson olefination. Acid-catalyzed elimination proceeds via an anti-elimination pathway, while base-catalyzed elimination occurs through a syn-elimination. This stereochemical divergence allows for the selective formation of either alkene isomer from a single diastereomer of the β-hydroxysilane intermediate.

For the synthesis of a triene system as found in this compound, the Peterson olefination could be envisioned in the coupling of a suitable α-silyl organometallic reagent with an α,β-unsaturated aldehyde. For instance, the reaction of a trimethylsilyl-substituted allylic carbanion with an enal could potentially construct the 1,3-diene portion of the molecule. The stereoselectivity of such a process would be crucial and would depend on the geometry of the enal and the nature of the α-silyl carbanion.

A study by Britten et al. demonstrated the utility of the aza-Peterson olefination to access 1,3-dienes and stilbene (B7821643) derivatives. qub.ac.uk While this work focuses on imines, the principles of generating α-silyl carbanions and their subsequent olefination reactions are pertinent. They reported the efficient and selective synthesis of (1E, 3E)-dienes using Schlosser's base for the rapid generation of α-silyl carbanions. qub.ac.uk

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| Allyltrimethylsilane | N-Phenylbenzaldimine | (1E,3E)-1,4-Diphenyl-1,3-butadiene | 85 | qub.ac.uk |

| Cinnamyltrimethylsilane | N-Phenylbenzaldimine | (1E,3E,5E)-1,6-Diphenyl-1,3,5-hexatriene | 78 | qub.ac.uk |

This table showcases the synthesis of dienes and trienes using a modified Peterson olefination, highlighting its potential for constructing unsaturated systems.

Stereoselective Control in Synthesis

Achieving the desired stereochemistry at both the C4 hydroxyl group and the C2-C3 allene is a significant challenge in the synthesis of this compound. This requires the application of highly controlled stereoselective methods.

Diastereoselective Approaches to Polyol and Unsaturated Alcohol Systems

The diastereoselective synthesis of the allenic alcohol moiety can be approached by the addition of an organometallic reagent to a chiral allenyl aldehyde or ketone. Research by Marshall and Wang has shown that diastereoselective additions of allenylstannanes to aldehydes can proceed with high levels of stereocontrol, yielding homopropargylic alcohols. acs.org While their work leads to acetylenic products, the principles of 1,2-stereoinduction in additions to chiral allenyl carbonyls are relevant.

Lepore and Roy have investigated diastereoselective additions to allenyl aldehydes directed by an organo-manganese η² auxiliary. fsu.edu They found that Grignard additions to these complexed allenyl aldehydes lead to allenyl alcohols with high diastereoselectivity, whereas the corresponding uncomplexed aldehydes show little to no selectivity. fsu.edu This highlights the potential of using chiral auxiliaries to control the stereochemistry of the newly formed alcohol center relative to the existing allenic chirality.

Another strategy involves the diastereoselective reduction of an allenyl ketone. The stereochemical outcome of such a reduction can often be predicted by Felkin-Anh or Cram chelation models, depending on the substrate and reagents used.

| Allenyl Aldehyde Substrate | Organometallic Reagent | Diastereomeric Ratio (d.r.) | Reference |

| (R)-2,3-Pentadienal | MeMgBr | 1:1 | fsu.edu |

| [(R)-η²-2,3-Pentadienal]Mn(CO)₂(CpMe) | MeMgBr | >95:5 | fsu.edu |

This table illustrates the powerful effect of a chiral auxiliary in directing the diastereoselective addition of a Grignard reagent to an allenyl aldehyde.

Enantioselective Strategies for Chiral Induction

The enantioselective synthesis of the chiral allene is a critical step. A common and effective strategy involves the SN2' reaction of a chiral propargylic precursor. For instance, the reaction of an enantioenriched propargylic alcohol or its derivative with a suitable nucleophile can lead to the formation of a chiral allene with high enantiopurity through a central-to-axial chirality transfer.

Marshall and Adams reported the enantioselective formation of functionalized 1,3-disubstituted allenes through the SN2' addition of organocuprates to chiral mesylates of propargylic alcohols. acs.org This methodology allows for the synthesis of α-allenic alcohols with high optical purity.

More recently, copper hydride-catalyzed enantioselective semireduction of conjugated enynes has emerged as a powerful method for accessing axially chiral 1,3-disubstituted allenes. acs.orgchemrxiv.org This approach, developed by Buchwald and coworkers, utilizes a chiral copper hydride complex to effect the enantio- and chemoselective reduction of enynes, tolerating a wide range of functional groups, including unprotected alcohols. acs.org

| Enyne Substrate | Product | Enantiomeric Ratio (e.r.) | Yield (%) | Reference |

| 5-Phenylpent-4-en-2-yn-1-ol | 5-Phenylpenta-3,4-dien-1-ol | 98:2 | 95 | acs.org |

| 6-Phenylhex-5-en-3-yn-2-ol | 6-Phenylhexa-4,5-dien-2-ol | 97:3 | 88 | acs.org |

This table presents examples of the highly enantioselective synthesis of allenic alcohols via the copper hydride-catalyzed reduction of enynes, demonstrating a modern approach to establishing axial chirality.

Protecting Group Strategies for the Hydroxyl Functionality and Silyl Group Manipulations

In a multi-step synthesis of a molecule like this compound, the strategic use of protecting groups is paramount to avoid unwanted side reactions. masterorganicchemistry.comuwindsor.ca The hydroxyl group is particularly reactive and often requires protection during steps involving strong bases or nucleophiles.

Silyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of installation and removal under mild and specific conditions. wikipedia.orglibretexts.org Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl), triethylsilyl chloride (TESCl), tert-butyldimethylsilyl chloride (TBSCl), and triisopropylsilyl chloride (TIPSCl). The choice of the silyl group is dictated by the required stability and the conditions for its subsequent removal. For instance, a TMS ether is readily cleaved under mildly acidic conditions, while a TBS ether is significantly more robust and typically requires a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), for deprotection. libretexts.org

The protection of a propargylic alcohol, a likely precursor in the synthesis of the target allene, can be readily achieved by treatment with a silyl chloride in the presence of a base like imidazole (B134444) or triethylamine. wikipedia.org This protected intermediate can then be carried through subsequent transformations, such as the formation of the allene, before the final deprotection to reveal the target alcohol.

Manipulation of the trimethylsilyl group on the carbon skeleton itself is also a consideration. While generally stable, trimethylsilyl groups on alkynes or allenes can be removed under certain conditions, often involving fluoride ions or strong bases. Therefore, the timing of the introduction of the C3-trimethylsilyl group and the choice of reagents for other steps must be carefully planned to ensure its retention throughout the synthesis. The synthesis of 3-(trimethylsilyl)propargyl alcohol is well-documented, providing a potential starting material for the construction of the target molecule. sci-hub.sesigmaaldrich.com

| Alcohol Substrate | Silylating Agent | Base | Product | Reference |

| Propargyl alcohol | TMSCl | Imidazole | 3-(Trimethylsilyl)propargyl alcohol | wikipedia.org |

| 1-Hexyn-3-ol | TBSCl | Imidazole | 3-(tert-Butyldimethylsilyloxy)-1-hexyne | wikipedia.org |

| (E)-4-Hexen-1-ol | TIPSCl | Triethylamine | 1-(Triisopropylsilyloxy)-4-hexene | uwindsor.ca |

This table provides examples of the protection of various alcohols, including a propargylic alcohol, with different silyl ethers, a fundamental step in the synthesis of complex molecules containing hydroxyl groups.

Chemical Reactivity and Transformation Pathways of 3 Trimethylsilyl Hepta 1,2,5 Trien 4 Ol

Reactions Involving the Trimethylsilyl (B98337) Moiety

The trimethylsilyl (TMS) group in 3-(trimethylsilyl)hepta-1,2,5-trien-4-ol plays a significant role in directing its reactivity. It can be activated and cleaved under various conditions, or it can participate in rearrangements and cyclization reactions.

Silyl (B83357) Group Activation and Cleavage Reactions

The silicon-carbon bond in the trimethylsilyl group can be selectively cleaved, which is a common strategy in organic synthesis for removing a directing or protecting group. This cleavage is typically achieved through protodesilylation or with the use of fluoride (B91410) ions.

Protodesilylation: This reaction involves the replacement of the trimethylsilyl group with a proton, typically under acidic conditions. While specific studies on this compound are not extensively documented, the general mechanism for protodesilylation of vinylsilanes suggests that the reaction is initiated by protonation of the double bond, followed by the elimination of the silyl group.

Fluoride-Mediated Cleavage: Fluoride ions exhibit a high affinity for silicon, making fluoride-based reagents highly effective for the cleavage of silicon-carbon bonds. nih.govorganic-chemistry.org Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are commonly employed for the deprotection of silyl ethers and can also be used for the cleavage of the C-Si bond in silylated allenes. nih.govrsc.orgpkusz.edu.cn The reaction proceeds via the formation of a pentacoordinate siliconate intermediate, which then breaks down to release the desilylated allene (B1206475). nih.gov

| Reagent | Conditions | Product | Notes |

| H₃O⁺ | Aqueous acid | Hepta-1,2,5-trien-4-ol | General protodesilylation |

| TBAF | THF, Room Temp. | Hepta-1,2,5-trien-4-ol | Fluoride-mediated cleavage |

Silicon-Assisted Rearrangements and Intramolecular Cyclizations

The presence of the trimethylsilyl group can facilitate intramolecular cyclizations, leading to the formation of heterocyclic compounds such as dihydrofurans and furans. These reactions are often catalyzed by transition metals, particularly silver and gold salts.

Silver-Catalyzed Cyclization: Silver nitrate (B79036) has been shown to catalyze the cyclization of α-allenic alcohols to form 2,5-dihydrofurans. nih.govrsc.orgnih.govnih.gov In the case of this compound, treatment with a catalytic amount of silver nitrate in an aqueous organic solvent mixture would be expected to yield 3-(trimethylsilyl)-2,5-dihydrofuran derivatives. The reaction likely proceeds through the coordination of the silver ion to the allene, which activates it towards nucleophilic attack by the hydroxyl group. researchgate.net

Gold-Catalyzed Cyclization: Gold catalysts are also highly effective in promoting the cyclization of allenols. nih.govresearchgate.netacs.orgorganic-chemistry.orgorganic-chemistry.org Gold(I) and gold(III) complexes can activate the allene system, facilitating an intramolecular hydroalkoxylation to form dihydrofuran rings. In some cases, subsequent rearrangement or oxidation can lead to the formation of substituted furans. organic-chemistry.org The regioselectivity of these cyclizations can often be controlled by the choice of catalyst and reaction conditions.

| Catalyst | Product Type | Key Features |

| AgNO₃ | 2,5-Dihydrofurans | Mild conditions, high yields. nih.govrsc.orgnih.govnih.gov |

| AuCl / AuCl₃ | Dihydrofurans/Furans | Can lead to aromatization. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org |

Nucleophilic Silylation Reactions

While the trimethylsilyl group is generally considered to be a protecting or directing group, the silicon atom can be subject to nucleophilic attack. However, for a compound like this compound, where the silyl group is attached to a carbon atom of the allene, this type of reactivity is less common compared to cleavage or participation in cyclizations. In theory, a strong nucleophile could displace the allenyl group from the silicon atom, but this is a challenging and rarely reported transformation for this class of compounds. More commonly, reactions at the silicon center involve the temporary coordination of a Lewis base, which can influence the reactivity of the molecule in subsequent steps.

Reactivity of the Allene Functionality

The allene group, with its two cumulative double bonds, is a highly reactive functionality that readily undergoes addition reactions. The presence of the trimethylsilyl and hydroxyl groups influences the regioselectivity and stereoselectivity of these additions.

Electrophilic Additions to the Allene System

Allenes undergo electrophilic addition reactions, and the regioselectivity is determined by the electronic properties of the substituents on the allene. nih.govorganic-chemistry.orgresearchgate.netresearchgate.net The trimethylsilyl group, being electropositive, can stabilize a carbocation at the β-position, thus influencing the site of electrophilic attack.

Halogenation: The reaction of allenes with electrophilic halogen sources such as N-bromosuccinimide (NBS) or molecular halogens typically leads to the formation of di- or tetra-halogenated products. organic-chemistry.orgredalyc.orgescholarship.orgyoutube.comresearchgate.net For this compound, electrophilic attack would likely occur at the central carbon of the allene, leading to a vinyl cation that can be trapped by the halide ion. The presence of the hydroxyl group could also lead to intramolecular cyclization products under certain conditions.

Hydrohalogenation: The addition of hydrogen halides (HX) to allenes generally follows Markovnikov's rule, with the proton adding to the terminal carbon of the allene to form the more stable carbocation. ibs.re.krwikipedia.org The resulting carbocation is then trapped by the halide ion. The regiochemical outcome can be influenced by the electronic nature of the substituents on the allene.

| Electrophile | Expected Product | Regioselectivity |

| Br₂ / NBS | Dihaloalkene | Attack at the central allenic carbon. |

| HCl / HBr | Haloalkene | Follows Markovnikov's rule, influenced by the silyl group. |

Nucleophilic Additions to the Allene System (e.g., Silylcuprate Additions)

The allene system can also be subject to nucleophilic attack, particularly when activated by an adjacent electron-withdrawing group. In the case of this compound, the allene itself is not strongly activated towards nucleophilic attack. However, reactions with highly reactive nucleophiles such as organocuprates are possible.

Michael Additions: While the allene in this molecule is not a classic Michael acceptor, under certain conditions, soft nucleophiles can undergo conjugate addition to allenes, particularly if the allene is part of a larger conjugated system or is activated by a suitable functional group. pkusz.edu.cnyoutube.comyoutube.com

Cycloaddition Reactions Involving the Allene (e.g., [2+2], [4+2])

The allene moiety in this compound is a versatile partner in cycloaddition reactions. The presence of the trimethylsilyl group can direct the regioselectivity of these reactions.

[2+2] Cycloaddition: Allenes are known to undergo [2+2] cycloadditions with alkenes and alkynes to form cyclobutanes and cyclobutenes, respectively. rsc.org These reactions can be promoted thermally, photochemically, or by transition metal catalysis. rsc.org In the case of this compound, intramolecular [2+2] cycloaddition between the allene and the isolated double bond could potentially lead to the formation of bicyclic structures. The regioselectivity of such a reaction, i.e., whether the proximal or distal double bond of the allene reacts, can be influenced by the reaction conditions and the nature of the catalyst. researchgate.net For instance, visible light-promoted photocatalysis has been shown to selectively target the distal double bond of allenes in intramolecular [2+2] cycloadditions. bg.ac.rs Furthermore, silylium (B1239981) ions can promote the formal [2+2] cycloaddition of allenylsilanes with internal alkynes, yielding densely substituted methylenecyclobutenes. researchgate.net

[4+2] Cycloaddition (Diels-Alder Reaction): The allene can also participate as the dienophile in [4+2] cycloaddition reactions. libretexts.org In such reactions, the diene component would react across one of the double bonds of the allene. The trimethylsilyl group would be expected to influence the facial selectivity of the dienophile's approach. Transition metal-catalyzed [4+2] cycloadditions of allenes have been developed, providing an efficient route to six-membered rings. rsc.orgrsc.org For this compound, an intramolecular Diels-Alder reaction between the allene and the conjugated diene moiety could be envisioned, although this would likely require specific catalysts to overcome the geometric constraints.

Table 1: Potential Cycloaddition Reactions of the Allene Moiety

| Reaction Type | Reactant Partner | Potential Product | Notes |

|---|---|---|---|

| [2+2] Cycloaddition | Isolated Alkene (intramolecular) | Bicyclic cyclobutane (B1203170) derivative | Regioselectivity can be catalyst-dependent. researchgate.netbg.ac.rs |

| [2+2] Cycloaddition | External Alkyne | Substituted methylenecyclobutene | Can be promoted by silylium ions. researchgate.net |

| [4+2] Cycloaddition | Conjugated Diene (intramolecular) | Fused cyclic system | May require specific catalytic conditions. rsc.orgrsc.org |

| [4+2] Cycloaddition | External Diene | Cyclohexene derivative | The silyl group can influence stereoselectivity. |

Isomerization Processes of Silylallenes

Silylallenes can undergo isomerization reactions, often catalyzed by acids or bases. For instance, silyl enol ethers, which share some electronic similarities with silylallenes, can be isomerized under the influence of a catalytic amount of triflic imide to yield thermodynamically more stable isomers. beilstein-journals.orgbeilstein-journals.org In the context of this compound, prototropic isomerization could lead to the formation of a conjugated triene. Additionally, the presence of the hydroxyl group could facilitate a researchgate.netbg.ac.rs-Brook rearrangement, where the silyl group migrates from the carbon of the allene to the oxygen of the alcohol. nih.gov This would result in the formation of a silyl ether of a conjugated trien-4-ol.

Reactivity of the Diene and Isolated Alkene Moieties

The diene and isolated alkene moieties in this compound exhibit their characteristic reactivities, although these can be modulated by the presence of the neighboring functional groups.

Electrocyclization Reactions and Analogous Pericyclic Processes

The conjugated diene system within the molecule can potentially undergo electrocyclization reactions. Specifically, a 6π-electrocyclization of a transiently formed conjugated triene (resulting from isomerization) could lead to the formation of a cyclohexadiene ring. researchgate.net Such reactions are typically governed by the Woodward-Hoffmann rules, with the stereochemical outcome being dependent on whether the reaction is promoted thermally or photochemically. masterorganicchemistry.com

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)

The double bonds in the diene and the isolated alkene are susceptible to oxidation.

Epoxidation: The epoxidation of allylic and homoallylic alcohols often proceeds with high stereoselectivity due to the directing effect of the hydroxyl group. wikipedia.org In the case of this compound, epoxidation of the double bond closest to the hydroxyl group would be expected to be influenced by hydrogen bonding between the oxidant and the alcohol, leading to a syn-epoxide. nih.govd-nb.info Vanadium-catalyzed epoxidations are particularly effective for allylic alcohols. wikipedia.org The more distant double bonds would be less affected by the hydroxyl group and their epoxidation would be governed primarily by steric factors.

Dihydroxylation: Dihydroxylation of the alkenes can be achieved using reagents like osmium tetroxide or potassium permanganate (B83412) to yield vicinal diols. wikipedia.orglibretexts.org Similar to epoxidation, the stereochemical outcome of the dihydroxylation of the double bond adjacent to the hydroxyl group can be directed by the alcohol. For instance, syn-dihydroxylation is often observed. youtube.com Anti-dihydroxylation can be achieved via the opening of an epoxide intermediate. chemistrysteps.com

Table 2: Potential Oxidation Reactions

| Reaction | Reagent | Potential Product | Expected Selectivity |

|---|---|---|---|

| Epoxidation | m-CPBA, H₂O₂/Ti(OⁱPr)₄ | Epoxy alcohol | syn-selectivity for the proximal double bond. wikipedia.orgnih.gov |

| syn-Dihydroxylation | OsO₄, KMnO₄ | Vicinal diol | syn-selectivity for the proximal double bond. youtube.com |

| anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Vicinal diol | anti-selectivity. chemistrysteps.com |

Reduction Reactions (e.g., Hydrogenation of Double Bonds)

The double bonds of the allene, diene, and isolated alkene can be reduced through catalytic hydrogenation. The selectivity of the hydrogenation would depend on the catalyst and reaction conditions. Steric hindrance from the trimethylsilyl group might influence the rate of reduction of the allene. It is also possible to achieve selective reduction of the less substituted double bonds. Silylated arenes can be hydrogenated to silylated saturated carbo- and heterocycles, suggesting that the trimethylsilyl group is stable under certain hydrogenation conditions. nih.gov

Reactions of the Hydroxyl Group

The secondary hydroxyl group in this compound can undergo typical alcohol reactions, such as substitution and protection. msu.edulibretexts.org

Protection: The hydroxyl group can be protected as a silyl ether by reacting it with a silyl halide (e.g., tert-butyldimethylsilyl chloride) in the presence of a base. youtube.com This is a common strategy to prevent the hydroxyl group from interfering in subsequent reactions.

Substitution: The hydroxyl group can be converted into a better leaving group, for example, by tosylation, and then displaced by a nucleophile in an Sₙ2 reaction. libretexts.org

Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, an α,β-unsaturated ketone in this case.

As previously mentioned, the hydroxyl group can also participate in a researchgate.netbg.ac.rs-Brook rearrangement, leading to the migration of the trimethylsilyl group from carbon to oxygen. nih.gov

Derivatization of the Alcohol (e.g., Etherification, Esterification)

The secondary alcohol group in this compound is a prime site for derivatization, which can be used to protect the hydroxyl group during multi-step syntheses or to introduce new functional groups to modify the molecule's properties. Standard organic chemistry methodologies for etherification and esterification are applicable, though the specifics of the reaction conditions may be influenced by the presence of the other unsaturated moieties.

Etherification: The conversion of the alcohol to an ether is typically achieved by deprotonation with a suitable base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Common bases for this transformation include sodium hydride (NaH) or potassium hydride (KH). The choice of the alkylating agent (R-X) determines the nature of the resulting ether.

Esterification: Esterification can be accomplished through several methods, including the Fischer esterification with a carboxylic acid under acidic catalysis, or more commonly, by reaction with an acyl halide or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. These methods provide a straightforward route to ester derivatives.

| Reaction Type | Reagents | Product Type |

| Etherification | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | Alkyl ether |

| Esterification | Acyl halide (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Ester |

Oxidation to Carbonyl Compounds

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 3-(trimethylsilyl)hepta-1,2,5-trien-4-one. The choice of oxidizing agent is crucial to avoid unwanted side reactions with the double bonds present in the molecule. Milder, more selective oxidizing agents are generally preferred.

Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine). These reagents are known for their ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, with minimal impact on other functional groups like alkenes and allenes.

| Oxidizing Agent | Typical Conditions | Product |

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 3-(Trimethylsilyl)hepta-1,2,5-trien-4-one |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | 3-(Trimethylsilyl)hepta-1,2,5-trien-4-one |

Intramolecular Cyclization Reactions Leading to Heterocycles (e.g., Tetrahydropyrans)

The structure of this compound contains the necessary functionalities for intramolecular cyclization to form heterocyclic structures, such as tetrahydropyrans. These reactions are typically promoted by electrophilic activation of one of the double bonds, followed by nucleophilic attack by the hydroxyl group.

For instance, treatment with an electrophile (E⁺) could lead to the formation of a six-membered ring. The regioselectivity of the cyclization would depend on the nature of the electrophile and the reaction conditions. The presence of the trimethylsilyl group can also influence the stereochemical outcome of the cyclization.

Catalytic Transformations Associated with this compound

Catalysis plays a significant role in enhancing the efficiency and selectivity of transformations involving this compound. Both metal- and acid-based catalysts can be employed to direct the reactivity of the various functional groups.

In the context of derivatization and cyclization reactions, catalysts can lower the activation energy and enable reactions to proceed under milder conditions. For example, transition metal catalysts are often employed in cross-coupling reactions if the alcohol is first converted to a suitable leaving group. Acid catalysts are instrumental in promoting cyclization reactions by activating the double bonds towards nucleophilic attack. The choice of catalyst is critical for achieving the desired product with high yield and selectivity, minimizing the formation of byproducts that could arise from the multiple reactive sites within the molecule.

| Catalyst Type | Relevant Transformation | Effect |

| Acid Catalysts | Intramolecular Cyclization | Activation of double bonds |

| Transition Metal Catalysts | Cross-Coupling (after derivatization) | Formation of new C-C or C-heteroatom bonds |

Mechanistic Investigations and Theoretical Studies Pertaining to 3 Trimethylsilyl Hepta 1,2,5 Trien 4 Ol

Reaction Mechanism Elucidation

Mechanistic studies, while not always focused directly on 3-(trimethylsilyl)hepta-1,2,5-trien-4-ol, provide a framework for understanding its reactivity. By examining analogous systems, we can infer the likely pathways involved in its synthesis and functionalization.

The reactivity of silylallenes is dominated by the influence of the silicon group. The carbon-silicon bond is known to be electron-releasing and can stabilize a positive charge at the β-position through hyperconjugation. This electronic effect governs the regioselectivity of electrophilic additions to silylallenes, with the electrophile typically adding to the carbon atom γ to the silyl (B83357) group.

In the context of synthesizing or modifying this compound, electrophilic attack on the allene (B1206475) is a key consideration. The reaction of silylallenes with various electrophiles often proceeds through a β-silyl-stabilized vinyl cation intermediate. Subsequent elimination of the silyl group, frequently assisted by a nucleophile, leads to the formation of a new double bond. The stereochemical outcome of such reactions is often controlled by the geometry of the starting allene and the nature of the electrophile and nucleophile.

For instance, in related systems, the reaction of silylallenes with electrophiles like acyl chlorides in the presence of a Lewis acid can lead to the formation of α,β-unsaturated ketones. The proposed mechanism involves the initial attack of the electrophile on the central carbon of the allene, followed by cyclization and subsequent elimination of the silyl group. While specific studies on this compound are not prevalent, these general principles of silylallene reactivity provide a strong foundation for predicting its behavior.

The functionalization of allenes can proceed through various mechanistic pathways, including ionic, radical, and pericyclic reactions. The presence of the trimethylsilyl (B98337) group and the hydroxyl group in this compound introduces additional layers of complexity and control over these pathways.

One common pathway for allene functionalization is through transition metal catalysis. For example, palladium-catalyzed reactions of allenes have been extensively studied. These reactions often involve the formation of π-allyl palladium intermediates, which can then undergo nucleophilic attack to afford a variety of functionalized products. The regioselectivity of such reactions is influenced by the electronic and steric properties of the substituents on the allene.

Radical additions to allenes also represent a viable functionalization strategy. The regioselectivity of radical attack is typically directed to the central carbon of the allene, leading to the formation of a stabilized allylic radical. This intermediate can then be trapped by a radical scavenger or undergo further transformations. The presence of the silyl group in this compound can influence the stability of the resulting radical intermediates and thus direct the course of the reaction.

The synthesis and transformation of molecules with multiple stereocenters, such as this compound, require careful control of stereoselectivity. The axial chirality of the allene and the point chirality of the alcohol a to the allene are key stereochemical features.

The stereoselectivity in the synthesis of allenic alcohols can often be controlled by using chiral reagents or catalysts. For instance, the reduction of a corresponding propargyl ketone with a chiral reducing agent can lead to the formation of an enantioenriched allenic alcohol. The stereochemical outcome is governed by the facial selectivity of the hydride attack on the carbonyl group, which is influenced by the steric and electronic properties of the substrate and the chiral reagent.

In transformations of chiral silylallenes, the stereochemistry of the starting material can be transferred to the product. For example, in electrophilic additions, the attack of the electrophile can occur from either the same face (syn) or the opposite face (anti) relative to the silyl group. The preferred pathway is often dictated by steric hindrance and electronic interactions in the transition state. In many cases, an anti-attack is favored to avoid steric clash with the bulky silyl group.

The interplay of steric and electronic effects is crucial in determining the stereochemical outcome. For instance, in reactions of chiral allylsilanes, both steric and electronic factors have been shown to reinforce each other, leading to high levels of stereocontrol. Similar principles can be expected to apply to the reactions of chiral silylallenes like this compound.

| Factor | Influence on Stereoselectivity | Example in Related Systems |

| Chiral Reagents/Catalysts | Induce asymmetry during synthesis, leading to enantioenriched products. | Asymmetric reduction of propargyl ketones to form chiral allenic alcohols. |

| Substrate Control | Existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. | Transfer of axial chirality from a silylallene to a new stereocenter upon functionalization. |

| Steric Hindrance | The bulky trimethylsilyl group can block one face of the allene, directing attack to the less hindered face. | Anti-addition of electrophiles to avoid steric clash with the silyl group. |

| Electronic Effects | The electron-donating nature of the silyl group can influence the geometry of transition states. | Stabilization of cationic intermediates, which can influence the stereochemical course of a reaction. |

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the mechanisms and energetics of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. For a molecule as complex as this compound, computational approaches can be invaluable.

Density Functional Theory (DFT) has become a standard tool for studying reaction mechanisms in organic chemistry. By calculating the energies of reactants, products, intermediates, and transition states, DFT can provide a detailed picture of the reaction energy profile. This information is crucial for understanding reaction rates and selectivities.

While specific DFT studies on this compound are limited in the public domain, we can infer the types of insights that could be gained from such calculations based on studies of similar molecules. For example, DFT calculations on the reactions of silylallenes with electrophiles could be used to:

Determine the preferred site of electrophilic attack: By comparing the activation energies for attack at the different carbon atoms of the allene, the regioselectivity of the reaction can be predicted.

Elucidate the structure of transition states: DFT can provide detailed geometric information about transition states, revealing the key interactions that stabilize or destabilize them. This is particularly important for understanding stereoselectivity.

Investigate the role of catalysts: The mechanism of catalyzed reactions can be explored by calculating the energies of catalyst-substrate complexes and the corresponding transition states.

For instance, DFT studies on the addition of alcohols to silenes (silicon analogs of alkenes) have elucidated the reaction pathways, identifying key intermediates and transition states. nih.gov Similar calculations for the reactions of this compound could provide valuable mechanistic details.

| Computational Parameter | Information Gained | Relevance to this compound |

| Reaction Energy Profile | Relative energies of reactants, intermediates, transition states, and products. | Predicts the thermodynamic and kinetic feasibility of different reaction pathways. |

| Transition State Geometry | Bond lengths and angles in the transition state. | Provides insight into the key atomic interactions that control reaction stereoselectivity. |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Determines the rate of a reaction and can be used to compare the feasibility of competing pathways. |

| Natural Bond Orbital (NBO) Analysis | Provides information about charge distribution and orbital interactions. | Helps to understand the electronic effects of the silyl group and the hydroxyl group on reactivity. |

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By simulating the motion of atoms and molecules, MD can provide insights into conformational preferences, solvent effects, and the initial stages of chemical reactions.

For a flexible molecule like this compound, MD simulations could be used to:

Explore the conformational landscape: The molecule can adopt various conformations due to rotation around its single bonds. MD simulations can identify the most stable conformations and the energy barriers between them. The conformation of the molecule can have a significant impact on its reactivity.

Study the role of the solvent: The interaction of the molecule with solvent molecules can be explicitly modeled in MD simulations. This can provide insights into how the solvent influences the molecule's conformation and reactivity. The hydroxyl group, in particular, is likely to engage in hydrogen bonding with protic solvents.

Investigate intramolecular interactions: MD simulations can reveal intramolecular hydrogen bonding between the hydroxyl group and the π-system of the allene or the diene. Such interactions can influence the molecule's conformation and reactivity.

Studies on the conformational analysis of allylic alcohols have shown that intramolecular hydrogen bonding can play a significant role in determining the preferred conformation. umich.edu Similar effects could be at play in this compound, and MD simulations would be an ideal tool to investigate this.

While the direct application of these advanced computational techniques to this compound is yet to be extensively reported, the principles and methodologies are well-established and offer a promising avenue for future research to unravel the intricate mechanistic details of this fascinating molecule.

Electronic Structure Analysis and Reactivity Prediction

The reactivity and chemical behavior of this compound are fundamentally governed by its electronic structure. The molecule's unique arrangement of an allene, a trimethylsilyl group, and a secondary alcohol creates a complex electronic environment that dictates its interactions in chemical reactions. Theoretical studies, often employing methods like Density Functional Theory (DFT), provide significant insight into this structure and allow for the prediction of its reactivity. nih.govresearchgate.netresearchgate.net

The core of the molecule is the hepta-1,2,5-triene system, which includes a cumulative diene (an allene) at the C1-C3 positions. The central carbon of the allene (C2) is sp-hybridized, while the terminal carbons (C1 and C3) are sp2-hybridized. youtube.com This arrangement results in two perpendicular π-systems, a key feature that influences the molecule's geometry and electronic properties. youtube.com

The electronic nature of this allenic system is significantly modulated by its substituents. The trimethylsilyl (TMS) group at the C3 position plays a crucial role in directing the molecule's reactivity. Silicon is less electronegative than carbon, and its ability to stabilize an adjacent positive charge (the β-silicon effect) is well-documented. nih.gov Computational analyses on silyl-substituted allenes have shown that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the double bond adjacent to the silyl group (the C2=C3 bond in this case). nih.gov The HOMO represents the region of highest electron density and is the primary site for attack by electrophiles. Therefore, the C2=C3 double bond is predicted to be the most nucleophilic and reactive site for electrophilic addition.

The hydroxyl group at the C4 position also strongly influences reactivity. Allenic alcohols, or allenols, can function as π-activated alcohols. nih.gov This means the hydroxyl group can act as a leaving group in substitution or elimination reactions, facilitated by the stabilization of a resulting carbocationic intermediate by the adjacent π-system. nih.gov

Theoretical calculations can quantify these electronic characteristics. Frontier Molecular Orbital (FMO) theory is particularly useful, where the energies of the HOMO and LUMO (Lowest Unoccupied Molecular Orbital) and the HOMO-LUMO gap are calculated to predict reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.15 | C2=C3 π-bond |

| LUMO | +1.20 | C1=C2 and C5=C6 π*-bonds |

| HOMO-LUMO Gap | 7.35 | N/A |

Furthermore, the calculation of molecular electrostatic potential (MEP) maps and partial atomic charges provides a visual and quantitative guide to the molecule's reactivity. The oxygen atom of the hydroxyl group is expected to have the highest negative charge, making it a site for protonation or coordination to Lewis acids. The silicon atom, being electropositive relative to carbon, can influence the adjacent carbon atoms. The central allenic carbon, C2, is relatively electron-deficient and can be a site for nucleophilic attack.

| Atom | Predicted Partial Charge (a.u.) | Reactivity Implication |

|---|---|---|

| Si (of TMS) | +0.45 | Electropositive center |

| C2 (Allene center) | +0.15 | Potential site for nucleophilic attack |

| C3 (TMS-bearing) | -0.30 | Nucleophilic character (part of HOMO) |

| C4 (OH-bearing) | +0.25 | Electrophilic site, susceptible to substitution |

| O (of Hydroxyl) | -0.65 | Nucleophilic and basic site |

Advanced Synthetic Applications and Building Block Utility of 3 Trimethylsilyl Hepta 1,2,5 Trien 4 Ol

Strategic Intermediate in Complex Natural Product Synthesis

The dense arrangement of functional groups and inherent stereochemistry in 3-(trimethylsilyl)hepta-1,2,5-trien-4-ol make it an adept intermediate for the stereocontrolled synthesis of intricate molecular architectures found in many biologically active natural products.

Polyketides represent a vast class of natural products known for their diverse biological activities. Their synthesis demands precise control over stereochemistry and functionality. While direct application of this compound is not extensively documented, its structural motifs are analogous to silylated dienes used in powerful C-C bond-forming reactions to construct polyketide backbones. nih.gov For instance, catalytic methods such as ruthenium-catalyzed hydrohydroxyalkylation employ silylated butadienes to create key fragments of complex molecules like the trienomycins. nih.gov

The trimethylsilyl (B98337) group in such precursors serves multiple roles: it can influence the regioselectivity of additions to the unsaturated system and can be transformed into other functional groups, such as a hydroxyl group, through oxidation. The allenic alcohol structure of this compound provides a ready-made fragment that could be incorporated into a polyketide chain, with the silyl (B83357) group guiding subsequent transformations to build the desired architecture.

| Analogous Silylated Building Block | Reaction Type | Resulting Polyketide Motif/Fragment | Representative Natural Product Class |

| 2-Silyl-butadiene | Ruthenium-catalyzed hydrohydroxyalkylation | Syn- or anti-1,3-diol derivatives | Macrolide Antibiotics (e.g., Trienomycins) nih.gov |

| Silyl-protected dienes | Katsuki–Sharpless epoxidation | Chiral epoxy-alcohols | Fungal Polyketides nih.gov |

| Silyl enol ethers | Mukaiyama aldol (B89426) reaction | β-hydroxy ketone units | Diverse Polyketides researchgate.net |

The creation of specific stereocenters is a central challenge in the synthesis of bioactive molecules. Allenes possessing a stereogenic axis, like this compound, are powerful tools for transferring chirality. The substitution pattern of this compound makes its allenic core axially chiral. Asymmetric reactions targeting this moiety can lead to products with high enantiomeric purity. acs.org

The trimethylsilyl group can exert significant stereodirecting effects, influencing the facial selectivity of reagents approaching the adjacent double bonds. Furthermore, the hydroxyl group can be used to anchor chiral catalysts, directing transformations to one face of the molecule. This strategy is crucial for synthesizing compounds where biological activity is dependent on a precise three-dimensional arrangement of atoms, such as in certain antitumor agents or enzyme inhibitors. nih.gov The controlled reaction of the allenylsilane portion of the molecule can establish multiple stereocenters in a single, efficient step.

| Reaction Type | Reagent/Catalyst System | Potential Stereochemical Motif from Target Compound | Relevance to Bioactive Compounds |

| Asymmetric Epoxidation | Chiral oxidizing agent (e.g., Sharpless catalyst) | Enantioenriched epoxy-allenol | Core structures in fungal metabolites and marine natural products. nih.gov |

| 1,6-Conjugate Addition | Chiral phosphoric acid catalyst with nucleophile | Axially chiral allene (B1206475) with a new quaternary center | Found in various alkaloids and complex terpenes. acs.org |

| Intramolecular Cyclization | Lewis acid or transition metal catalyst | Stereodefined cyclic ethers or carbocycles | Key structural units in polyether antibiotics and steroids. |

Precursor for Functional Materials Development

The unique combination of a polymerizable allene, a functional hydroxyl group, and a silicon moiety makes this compound an intriguing monomer for the synthesis of advanced materials with tailored properties.

Allenes are recognized as valuable monomers for creating polymers with unique structures and properties due to their cumulated double bonds. rsc.org The polymerization of functionalized allenes can lead to advanced polymer architectures, such as block copolymers, graft polymers, and networks. researchgate.net The this compound molecule is a multifunctional monomer candidate.

The allenic group can undergo polymerization through various mechanisms, including radical or transition-metal-catalyzed pathways. The pendant hydroxyl group provides a site for post-polymerization modification, allowing for the attachment of other molecules or for creating cross-linked networks. The trimethylsilyl group can enhance the thermal stability and solubility of the resulting polymer in organic solvents and can be a precursor to silanol (B1196071) groups, enabling the formation of organic-inorganic hybrid materials.

| Polymerization Strategy | Potential Polymer Architecture | Key Features and Applications |

| Radical Polymerization | Linear polymer with pendant -OH and -TMS groups | Functional material precursor, specialty coating. |

| Ring-Opening Metathesis Polymerization (ROMP) of a cyclic derivative | Bottlebrush or graft copolymers | Advanced elastomers, nanostructured materials. |

| Polycondensation using the -OH group | Polyester or polyurethane backbone | Biodegradable materials, smart polymers. |

Development of Novel Reaction Methodologies

The reactivity of this compound, particularly the interplay between the silyl group and the allene, makes it a valuable substrate for developing new synthetic transformations.

The trimethylsilyl group is not merely a passive substituent; it actively participates in and directs a variety of chemical reactions. researchgate.net Its presence in this compound enables the exploration of novel silicon-mediated transformations. For example, the silyl group can stabilize adjacent carbocations or carbanions, control the regiochemistry of electrophilic additions, and serve as a handle for cross-coupling reactions.

Recent developments have highlighted silyl-radical-relay pathways, where a silyl radical initiates a cascade of reactions to form complex products. rsc.org The structure of this compound is well-suited for investigating such radical transformations. Additionally, the ability of enzymes to catalyze reactions at silicon centers opens a new frontier in biocatalysis, where substrates like this could be used to develop novel, environmentally benign synthetic methods. nih.govacs.org

| Reaction Class | Role of the Trimethylsilyl Group | Potential Transformation of Target Compound |

| Peterson Olefination | Reacts with a carbonyl to form an alkene | Conversion of the allenic alcohol into a more complex conjugated system. |

| Fleming-Tamao Oxidation | Silyl group is converted to a hydroxyl group | Stereocontrolled synthesis of a polyol fragment. |

| Silyl-Radical-Relay Cross-Coupling | Radical initiator and reaction mediator | Construction of sterically demanding all-carbon quaternary centers. rsc.org |

| Biocatalytic Desilylation | Substrate for specific enzymes (e.g., Silicatein) | Enantioselective synthesis of chiral silanols or desilylated products. nih.gov |

Despite a comprehensive search of available scientific literature, no specific information was found regarding the utility of This compound in tandem or cascade reaction sequences.

The investigation into the advanced synthetic applications of this particular chemical compound did not yield any published research, data, or scholarly articles detailing its use as a building block in the context of multi-step, single-pot reaction cascades. Consequently, it is not possible to provide an article on this specific topic that meets the requirements of being thorough, informative, and scientifically accurate based on existing research.

Further searches for broader but related classes of compounds, such as allenyl silyl carbinols, in cascade reactions also did not provide specific examples or data pertaining to this compound. Without any foundational research on this compound's reactivity and applications in such synthetic methodologies, the generation of an article with detailed research findings and data tables, as requested, cannot be fulfilled.

Therefore, the requested article focusing on the "" and specifically its "Utility in Tandem or Cascade Reaction Sequences" cannot be generated at this time due to the absence of relevant scientific information.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 3-(Trimethylsilyl)hepta-1,2,5-trien-4-ol, and how can regioselectivity be optimized?

- Methodological Answer : Synthesis often involves functionalizing heptatriene derivatives with trimethylsilyl groups. A critical challenge is controlling regioselectivity during alkene formation. For example, using Rhodium catalysts (e.g., in autoxidation reactions) can stabilize intermediates and direct silyl-group placement . Elemental analysis (C/H ratios) and GLPC are essential for verifying purity and structural integrity .

Q. How can the stability of this compound be assessed under varying thermal conditions?

- Methodological Answer : Stability studies require controlled heating (e.g., oil baths at 90–100°C) with oxygen exposure to monitor decomposition or autoxidation. Reaction products can be analyzed via GLPC and compared to known standards, such as silyl-substituted cycloalkenones .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer : NMR (¹H/¹³C) is critical for confirming the silyl group’s position and alkene geometry. IR spectroscopy identifies hydroxyl and silyl ether bonds. Elemental analysis (e.g., %C/%H matching calculated values) validates purity, as shown in analogous silyl-cycloalkene studies .

Advanced Research Questions

Q. How does the trimethylsilyl group influence dimerization kinetics in hepta-1,2,5-trien-4-ol derivatives?

- Methodological Answer : The silyl group sterically hinders dimerization pathways while electronically stabilizing reactive intermediates (e.g., o-quinodimethanes). Kinetic studies using thermal activation (e.g., reflux conditions) and trapping agents (e.g., methyl acrylate in Diels-Alder reactions) reveal competing pathways. For example, silyl-substituted furans show preference for [4+2] cycloadditions over [2+2] dimerization .

Q. What role do transition-metal catalysts play in modulating oxidation products of silyl-substituted alkenols?

- Methodological Answer : Rhodium catalysts (1 mol%) promote selective autoxidation of silyl-cycloalkenes to enones, avoiding over-oxidation. For this compound, similar conditions (tert-butyl hydroperoxide, 96°C) likely yield γ-silyl-2-enones, with GLPC tracking product distribution .

Q. How can computational modeling reconcile contradictions in reported reactivity data for silyl-substituted alkenols?

- Methodological Answer : Discrepancies in reaction outcomes (e.g., competing cyclization vs. dimerization) arise from solvent polarity and temperature effects. DFT calculations can model transition states to predict dominant pathways. For example, solvent-free thermal conditions favor dimerization, while polar solvents stabilize zwitterionic intermediates .

Q. What strategies mitigate side reactions during functionalization of the hydroxyl group in this compound?

- Methodological Answer : Protecting the hydroxyl group (e.g., acetylation with acetic anhydride) before further reactions reduces undesired nucleophilic attack. Experimental validation involves monitoring by TLC and isolating intermediates (e.g., acetoxymethyl derivatives), as demonstrated in silyl-furan syntheses .

Data Contradiction Analysis

Q. Why do studies report conflicting yields for silyl-alkenol derivatives in cyclization reactions?

- Methodological Answer : Variations arise from catalyst loading (e.g., Rh vs. InCl₃) and reaction time. For instance, InCl₃ (0.1 eq.) in NaOH-mediated alkylation achieves >80% yields in triazole derivatives, whereas lower catalyst amounts or shorter times reduce efficiency . Replicating conditions with strict stoichiometric control is critical.

Tables for Reference

| Key Reaction Conditions | Catalyst/Reagent | Outcome | Reference |

|---|---|---|---|

| Autoxidation (96°C, O₂) | Rh (1 mol%) | γ-Silyl-2-enone formation | |

| Diels-Alder Trapping | Methyl acrylate | [4+2] Cycloadducts | |

| Hydroxyl Protection | Acetic anhydride | Acetoxymethyl intermediate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.